molecular formula C10H15ClO B8527093 Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- CAS No. 84393-66-8

Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-

Cat. No.: B8527093
CAS No.: 84393-66-8
M. Wt: 186.68 g/mol
InChI Key: JLAQTQPYENJGIU-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is an organic compound that features a cyclopropane ring substituted with a butenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- typically involves the reaction of 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product. The general reaction scheme is as follows:

3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid+SOCl23-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl\text{3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-} + \text{SO}_2 + \text{HCl} 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid+SOCl2​→3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid and hydrochloric acid.

    Addition Reactions: The butenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.

Major Products

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Carboxylic Acid: Formed from hydrolysis.

    Haloalkanes: Formed from addition reactions with halogens.

Scientific Research Applications

Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 2-(Cyclobut-1-en-1-yl)-1H-indole
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is unique due to its combination of a cyclopropane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity patterns that are not commonly observed in other similar compounds.

Properties

CAS No.

84393-66-8

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

3-but-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-4-5-6-7-8(9(11)12)10(7,2)3/h5-8H,4H2,1-3H3

InChI Key

JLAQTQPYENJGIU-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1C(C1(C)C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fifty grams (50 g) of 2,2-dimethyl-3-(1-butenyl)cyclopropanecarboxylic acid, 350 ml of hexane and 0.6 g of N,N-dimethylformamide were mixed together. At 50° C., 39 g of thionyl chloride was eye-dropped thereto over 30 minutes. Subsequently, the reaction mixture was stirred for 1 hour at 50° C. The reaction mixture was then concentrated under reduced pressure to provide 48 g of 2,2-dimethyl-3-(1-butenyl)cyclopropane carboxylic chloride.
Name
2,2-dimethyl-3-(1-butenyl)cyclopropanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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